molecular formula C18H19N3O4 B605690 5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione CAS No. 1311136-84-1

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione

Cat. No. B605690
M. Wt: 341.37
InChI Key: AMAOXEGBJHLCSF-CQSZACIVSA-N
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Description

“5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione” is a compound with the molecular formula C18H19N3O4 . It’s also known by the synonym AUT1 . It’s a positive modulator of the voltage-gated potassium channel subtypes Kv3.


Molecular Structure Analysis

The compound has a molecular weight of 341.4 g/mol . The IUPAC name for this compound is (5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 341.13755610 g/mol . The topological polar surface area is 80.8 Ų . The heavy atom count is 25 .

Scientific Research Applications

Catalytic Activity

(Danda, 1991) explored the use of 5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione in asymmetric hydrocyanation, particularly for synthesizing alcohol moieties of optically active pyrethroid insecticides.

Structural Analysis and Characterization

(Mirković et al., 2014) conducted a detailed study on the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, providing insights into the molecular arrangement and characteristics of similar compounds.

Antiulcer Agent Synthesis

(Starrett et al., 1989) synthesized new imidazo[1,2-a]pyridines with potential as antiulcer agents, highlighting the medicinal chemistry applications of similar imidazolidinediones.

Antiviral Activity

(Hocková et al., 2003) explored the antiviral activities of 2,4-diamino-6-hydroxypyrimidines, which share structural similarities with the imidazolidinedione class, against various viruses including HIV.

Hypoglycemic Activity Research

(Oguchi et al., 2000) studied imidazopyridine thiazolidine-2,4-diones for their potential hypoglycemic activities, offering insights into the therapeutic applications of similar compounds.

Antimicrobial Activity

(Vinusha et al., 2015) synthesized Schiff bases derived from imino-4-methoxyphenol thiazole and tested their antimicrobial efficacy, indicating the potential of related compounds in combating bacterial and fungal infections.

Synthesis of Gastric-Acid Inhibiting Compounds

(Mittelbach et al., 1988) reported on the synthesis of pyridines as building blocks for gastric-acid inhibiting drugs, suggesting the utility of imidazolidinediones in similar medicinal chemistry applications.

Imaging and Diagnostic Research

(Hamill et al., 1996) developed radiolabelled compounds for imaging AT1 receptors, demonstrating the potential of imidazolidinedione derivatives in diagnostic imaging.

Transformation into Other Derivatives

(Milcent et al., 1991) transformed certain oxadiazole derivatives into imidazolidinediones, indicating the versatility and transformability of these compounds in chemical synthesis.

Synthesis of Precursors for Radiopharmaceuticals

(Bobeldijk et al., 1990) synthesized precursors for radiopharmaceuticals, highlighting the role of similar imidazolidinediones in the development of diagnostic agents.

Pharmacological Profiling

(Ogawa et al., 2002) conducted pharmacological profiling of a novel 5-HT2A receptor antagonist, providing an example of how imidazolidinedione derivatives can be used in receptor studies and drug development.

Crystallographic Studies

(Ma et al., 2018) and (Wang et al., 2017) reported on the crystal structures of related compounds, underscoring the importance of such analyses in understanding the physical properties of imidazolidinedione derivatives.

Analgesic and Anti-inflammatory Applications

(Agudoawu & Knaus, 2000) and (Dewangan et al., 2015) synthesized derivatives for potential use in analgesic and anti-inflammatory therapies.

Insecticide Research

(Fujita et al., 2005) prepared compounds for testing as inducers of precocious metamorphosis in insects, suggesting the potential of imidazolidinediones in the development of novel insecticides.

properties

IUPAC Name

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOXEGBJHLCSF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
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5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
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5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
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5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
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5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione
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5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione

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